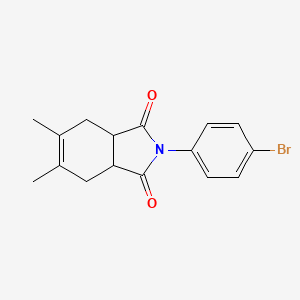

![molecular formula C17H18N2O3 B5150413 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[Butyl(3-pyridinylcarbonyl)amino]benzoic acid, also known as Kynurenic acid, is a naturally occurring metabolite in the human body. It is a derivative of tryptophan and is produced in the liver and kidneys. Kynurenic acid has gained significant attention in the scientific community due to its potential therapeutic properties.

Mecanismo De Acción

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. It also inhibits the enzyme kynurenine aminotransferase, which is responsible for the conversion of kynurenine to quinolinic acid. Quinolinic acid is a neurotoxic metabolite and is implicated in various neurodegenerative diseases. By inhibiting the production of quinolinic acid, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid exerts its neuroprotective effects.

Biochemical and Physiological Effects:

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid also modulates the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments. It is a naturally occurring metabolite and can be easily synthesized. It is also stable under physiological conditions and can be administered orally or intravenously. However, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for its administration. DMSO can interfere with some assays and can cause cytotoxicity at high concentrations.

Direcciones Futuras

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several potential future directions for research. It can be investigated for its role in various neurological and psychiatric disorders. It can also be studied for its potential use in cancer therapy. The development of novel analogs of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid with improved pharmacokinetic properties and specificity for its targets can also be explored. The use of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid as a biomarker for various diseases can also be investigated.

Conclusion:

In conclusion, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid is a naturally occurring metabolite with potential therapeutic properties. It has been extensively studied for its neuroprotective, anti-inflammatory, and antioxidant effects. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the NMDA receptor and the α7 nicotinic acetylcholine receptor and inhibits the production of quinolinic acid. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments but also has some limitations. The future directions for research on 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid are numerous and can lead to the development of novel therapies for various diseases.

Métodos De Síntesis

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be synthesized by the oxidation of kynurenine, which is an intermediate in the metabolism of tryptophan. The oxidation reaction can be carried out using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and ozone. The yield of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Aplicaciones Científicas De Investigación

2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been investigated for its role in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. It has also been studied for its potential use in cancer therapy.

Propiedades

IUPAC Name |

2-[butyl(pyridine-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-3-11-19(16(20)13-7-6-10-18-12-13)15-9-5-4-8-14(15)17(21)22/h4-10,12H,2-3,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBIFIXGNOEARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)

![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)

![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)

![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)

![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)

![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)

![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)